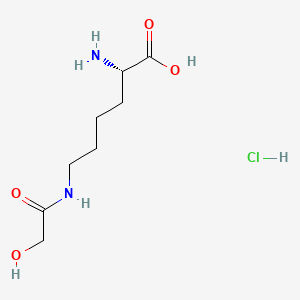
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is a compound of significant interest in various scientific fields It is an amino acid derivative with a unique structure that includes both an amino group and a hydroxyacetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride typically involves the reaction of lysine with glyoxylic acid. The process begins with the protection of the amino group of lysine, followed by the reaction with glyoxylic acid to form the hydroxyacetamido group. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamido group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamido group back to the amino group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized amino acid derivatives.
科学研究应用
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in various chemical processes.
作用机制
The mechanism of action of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyacetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the amino group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
Lysine: A basic amino acid with a similar structure but lacking the hydroxyacetamido group.
N-acetylcysteine: Contains an acetyl group and a thiol group, differing in functional groups but similar in its role as a precursor in biochemical pathways.
Uniqueness
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyacetamido group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its ability to form hydrogen bonds and ionic interactions makes it particularly valuable in biochemical and medicinal research .
属性
分子式 |
C8H17ClN2O4 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O4.ClH/c9-6(8(13)14)3-1-2-4-10-7(12)5-11;/h6,11H,1-5,9H2,(H,10,12)(H,13,14);1H/t6-;/m0./s1 |
InChI 键 |
VMPSSDPPTATDPR-RGMNGODLSA-N |
手性 SMILES |
C(CCNC(=O)CO)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C(CCNC(=O)CO)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
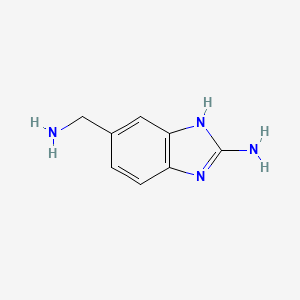

![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
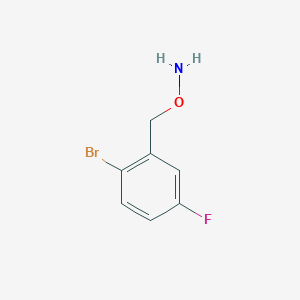
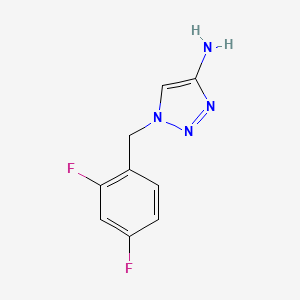
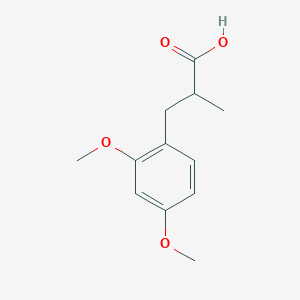
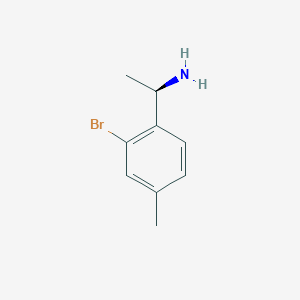
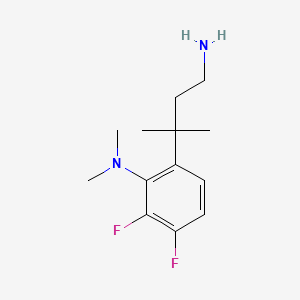
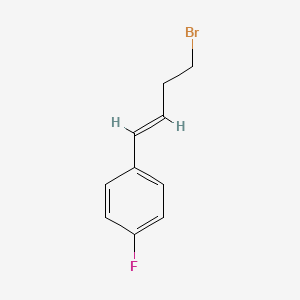
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
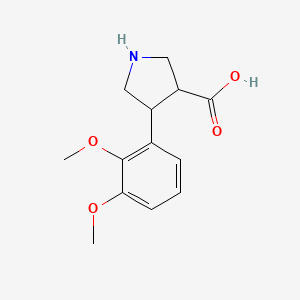
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
